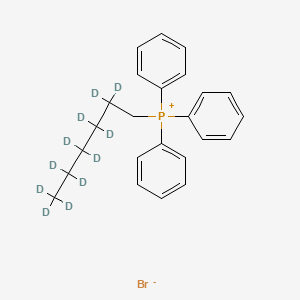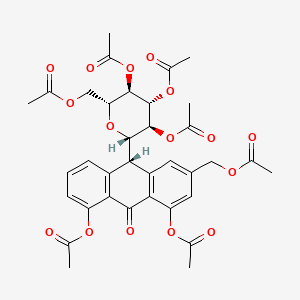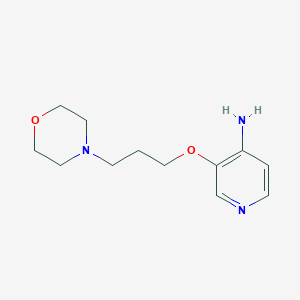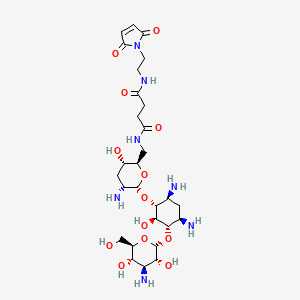
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: is a chemical compound that combines the antibiotic properties of tobramycin with a maleimide functional group. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate involves multiple steps, starting with the modification of tobramycin to introduce the maleimide group. The reaction typically requires the use of maleic anhydride and an amine-reactive coupling agent to attach the maleimide moiety to the tobramycin molecule. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and thiols are used in substitution reactions with the maleimide group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted products with various functional groups.
Scientific Research Applications
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Employed in biochemical studies to investigate protein interactions and modifications.
Medicine: : Investigated for its potential use as an antibiotic with enhanced properties.
Industry: : Utilized in the development of pharmaceuticals and reactive dyes.
Mechanism of Action
The mechanism by which Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate exerts its effects involves the interaction of the maleimide group with thiol groups in proteins. This covalent bonding can modify protein function and structure, leading to potential therapeutic effects. The molecular targets include bacterial ribosomes, where tobramycin exerts its antibiotic activity.
Comparison with Similar Compounds
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: is unique due to its combination of antibiotic and maleimide functionalities. Similar compounds include other tobramycin derivatives and maleimide-functionalized antibiotics. These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
List of Similar Compounds
Tobramycin sulfate
Gentamicin sulfate
Amikacin sulfate
Maleimide-functionalized antibiotics
Properties
Molecular Formula |
C28H47N7O13 |
|---|---|
Molecular Weight |
689.7 g/mol |
IUPAC Name |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanediamide |
InChI |
InChI=1S/C28H47N7O13/c29-11-7-12(30)26(48-28-23(43)21(32)22(42)16(10-36)46-28)24(44)25(11)47-27-13(31)8-14(37)15(45-27)9-34-18(39)2-1-17(38)33-5-6-35-19(40)3-4-20(35)41/h3-4,11-16,21-28,36-37,42-44H,1-2,5-10,29-32H2,(H,33,38)(H,34,39)/t11-,12+,13+,14-,15+,16+,21-,22+,23+,24-,25+,26-,27+,28+/m0/s1 |
InChI Key |
SECFHTRRMZMJCQ-SIBBQQDDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCN4C(=O)C=CC4=O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCN4C(=O)C=CC4=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)
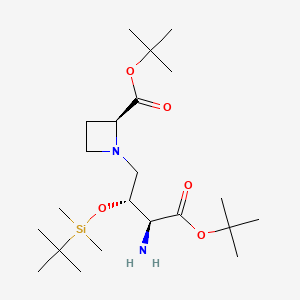
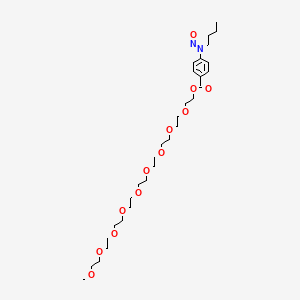

![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)


